Boc-Asn-o-nitrophenyl ester
Description
Boc-Asn-o-nitrophenyl ester (CAS 38605-58-2) is a protected amino acid derivative widely used in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the α-amino group of L-asparagine (Asn) and a 2-nitrophenyl (ortho-nitro) ester activating the carboxyl group. The molecular formula is C₁₇H₂₀N₃O₇, with a molecular weight of 353.33 g/mol . This compound facilitates efficient peptide bond formation due to the nitro group’s electron-withdrawing properties, which enhance the electrophilicity of the carbonyl carbon.
Properties
IUPAC Name |
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHRILCLONAA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427008 | |
| Record name | CTK8G1605 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-58-2 | |
| Record name | CTK8G1605 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
-
Boc-Asn-OH : Prepared via tert-butoxycarbonyl (Boc) protection of L-asparagine using di-tert-butyl dicarbonate in a basic aqueous-organic solvent system (e.g., dioxane/water).
-
Dicyclohexylcarbodiimide (DCC) : Serves as the coupling agent, forming an active O-acylisourea intermediate with Boc-Asn-OH.
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ο-Nitrophenol : Reacts with the activated intermediate in anhydrous dimethylformamide (DMF) or dichloromethane at 0–25°C.
Mechanistic Insights
The reaction proceeds via nucleophilic attack by ο-nitrophenol on the activated carbonyl, displacing dicyclohexylurea (DCU). DCU’s low solubility necessitates filtration or precipitation removal, often requiring polar aprotic solvents to maintain homogeneity.
Yield and Purity Considerations
Early reports indicate yields of 70–85% after recrystallization from ethyl acetate/hexane. Impurities arise from residual DCU or unreacted ο-nitrophenol, necessitating silica gel chromatography for pharmaceutical-grade applications.
Mixed Anhydride Method for Enhanced Reactivity
To circumvent DCU-related challenges, the mixed anhydride method employs isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF):
Protocol Overview
Advantages Over Carbodiimides
-
Eliminates DCU byproduct, simplifying purification.
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Higher reproducibility in large-scale syntheses (≥90% yield).
Solid-Phase Synthesis Adaptations
Boc-Asn-ο-nitrophenyl ester finds application in solid-phase peptide synthesis (SPPS), where its stability and reactivity are advantageous:
On-Resin Activation
In Merrifield’s SPPS, Boc-Asn-OH is pre-activated as the ο-nitrophenyl ester before coupling to resin-bound peptides. This minimizes racemization and improves coupling efficiency (≥95% per step).
Solvent Systems
Optimal results are achieved in DMF or dimethylacetamide (DMA) with 1-hydroxybenzotriazole (HOBt) as an additive, reducing side reactions.
Modern Catalytic and Enantioselective Approaches
Recent advances leverage organocatalysts and flow chemistry for sustainable production:
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates Boc-Asn-OH at room temperature, enabling rapid esterification with ο-nitrophenol (1-hour reaction time, 92% yield).
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times to 10–15 minutes while maintaining yields >85%.
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Carbodiimide (DCC) | DCC, ο-nitrophenol | 70–85 | 90–95% | Moderate |
| Mixed Anhydride (IBCF) | IBCF, NMM | 85–90 | 95–98% | High |
| HATU-Mediated | HATU, DIPEA | 88–92 | ≥98% | High |
| Flow Chemistry | HATU, continuous flow | 85–90 | 97–99% | Industrial |
Critical Parameters Influencing Synthesis Success
Solvent Selection
Temperature Control
Exothermic activation steps require strict control at -15°C to 0°C to prevent epimerization.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product.
-
Chromatography : Reverse-phase HPLC resolves trace impurities for analytical-grade material.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Substitution Reactions
The 4-nitrophenyl ester group in Boc-Asn-ONp is highly electrophilic, enabling nucleophilic substitution reactions with amines to form amide bonds. This reactivity is central to its role in peptide synthesis:
- Mechanism : Nucleophilic attack by the α-amino group of an incoming amino acid or peptide on the ester carbonyl carbon leads to tetrahedral intermediate formation, followed by 4-nitrophenolate (-nitrophenol) release .
- Key Reagents :
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Amide bond formation | Amines (e.g., Gly, Ala residues) | Boc-Asn-X (X = peptide chain) + -nitrophenol | 85–99% |
Hydrolysis Reactions
Boc-Asn-ONp undergoes hydrolysis under acidic or basic conditions, regenerating the parent carboxylic acid (Boc-Asn-OH) and -nitrophenol:
- Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .
- Basic Hydrolysis : Utilizes hydroxide ions to cleave the ester bond, forming a carboxylate intermediate .
Kinetic Parameters :
- Hydrolysis rates are pH-dependent, with faster cleavage observed under alkaline conditions .
- Activation energy () for hydrolysis: ~45–55 kJ/mol (varies with solvent polarity) .
Role in Enzymatic Assays
Boc-Asn-ONp serves as a chromogenic substrate for proteases (e.g., asparagine-specific endopeptidases):
- Mechanism : Protease cleavage releases -nitrophenol ( nm), enabling real-time quantification of enzyme activity .
- Applications :
Side Reactions and Byproducts
Despite its utility, Boc-Asn-ONp can undergo unintended side reactions:
- Racemization : Occurs during prolonged coupling steps, particularly at elevated temperatures (~25–40°C) .
- Urethane Acylation : Observed in mixed anhydride systems, leading to insertion byproducts (e.g., H-Leu-Ala-Gly-Gly-Val-OH) .
Mitigation Strategies :
- Use of low-temperature coupling (-15°C) and HOBt additives to minimize racemization .
- Purification via recrystallization or chromatography to isolate desired products .
Comparative Reactivity with Other Active Esters
Boc-Asn-ONp exhibits distinct reactivity compared to similar esters:
| Ester Derivative | Reactivity | Application | Byproduct Stability |
|---|---|---|---|
| Boc-Asn-OPfp (Pentafluorophenyl) | Higher | Solid-phase peptide synthesis | Low (volatile) |
| Boc-Asn-OSu (Succinimidyl) | Moderate | Solution-phase synthesis | Moderate |
| Boc-Asn-ONp | High | Enzyme assays, bioconjugation | High (chromogenic) |
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations on analogous nitrophenyl esters highlight:
Scientific Research Applications
Peptide Synthesis
Boc-Asn-o-nitrophenyl ester is primarily utilized as a building block in peptide synthesis. The compound facilitates the formation of peptide bonds, enabling researchers to construct complex peptides necessary for drug development and biological studies. Its high reactivity and specificity make it particularly valuable in synthesizing peptides that require precise amino acid sequences.
Key Features:
- Building Block: Serves as a key component in assembling peptides.
- Efficiency: Enhances the efficiency of peptide bond formation.
- Selectivity: Allows for the selective incorporation of asparagine residues into peptide chains .
Enzyme Activity Assays
This compound is extensively employed as a substrate in protease activity assays. The para-nitrophenyl group acts as a chromogenic reporter; when cleaved by specific proteases, it releases p-nitrophenol, resulting in a measurable yellow color change. This property enables quantitative analysis of enzyme activity through spectrophotometric measurements.
Applications:
- Quantification: Measures protease activity by monitoring color intensity.
- Specificity: Designed to be cleaved by proteases that recognize asparagine at the cleavage site .
Bioconjugation
This compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application enhances the functionality of drugs and diagnostics, allowing for improved targeting and delivery of therapeutic agents.
Benefits:
- Enhanced Functionality: Improves the performance of drugs and diagnostic tools.
- Versatility: Can be modified for various bioconjugation strategies .
Fluorescent Probes
The compound can be modified to create fluorescent probes essential for imaging techniques. These probes are vital for studying cellular processes in real-time, providing insights into biological mechanisms and interactions within cells.
Characteristics:
- Imaging Techniques: Facilitates real-time visualization of cellular activities.
- Research Applications: Useful in cellular biology and pharmacology studies .
Enzyme Inhibition Studies
Researchers utilize this compound to investigate enzyme activity and inhibition, offering insights into metabolic pathways and potential therapeutic targets. This application is particularly relevant in drug discovery and development.
Research Implications:
- Metabolic Pathways: Aids in understanding enzyme functions and interactions.
- Therapeutic Targets: Identifies potential targets for new drugs .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block for constructing complex peptides |
| Enzyme Activity Assays | Substrate for measuring protease activity through chromogenic reactions |
| Bioconjugation | Facilitates attachment of biomolecules to enhance drug functionality |
| Fluorescent Probes | Modified to create probes for real-time imaging of cellular processes |
| Enzyme Inhibition Studies | Investigates enzyme activity to identify therapeutic targets |
Case Studies and Research Findings
- Peptide Synthesis Research : A study demonstrated the successful synthesis of peptides using this compound as an essential starting material. The research highlighted the effectiveness of this compound in forming stable peptide bonds under mild conditions, paving the way for more complex peptide structures .
- Protease Activity Assay Development : Research focused on developing a novel assay using this compound to quantify protease activity revealed that this compound provides reliable results with high sensitivity, making it suitable for various biochemical analyses.
- Bioconjugation Techniques : A study explored the use of this compound in bioconjugation strategies, demonstrating its ability to enhance drug delivery systems by improving targeting capabilities through specific biomolecule attachment .
Mechanism of Action
The mechanism of action of Boc-Asn-o-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino acid derivative can interact with enzymes or receptors. The tert-butyl carbamate group may provide stability and influence the compound’s bioavailability.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Boc-Asn-o-nitrophenyl ester with structurally related Boc-protected amino acid esters:
| Compound Name | Amino Acid | Protecting Group | Nitro Position | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|---|
| This compound | L-Asn | Boc (Nα) | ortho (2-NO₂) | 353.33 | 38605-58-2 | Peptide coupling |
| Boc-D-Asn-ONp | D-Asn | Boc (Nα) | para (4-NO₂) | 353.33 | 104199-82-8 | Chiral peptide synthesis |
| Boc-Asn(Trt)-OH | L-Asn | Boc (Nα), Trt (Nβ) | N/A | 474.56 | 132388-68-2 | Side-chain protection |
| Boc-beta-alanine 4-nitrophenyl ester | β-Ala | Boc (N) | para (4-NO₂) | 324.33 | 17547-09-0 | Non-natural peptide design |
| Boc-L-α-aminobutyric acid 4-nitrophenyl ester | L-Abu | Boc (Nα) | para (4-NO₂) | 324.33 | 67708-97-8 | Model peptide studies |
| Boc-Gln-ONp | L-Gln | Boc (Nα) | para (4-NO₂) | 367.40 | 15387-45-8 | Glutamine-rich peptides |
| Boc-Tyr-ONp | L-Tyr | Boc (Nα) | para (4-NO₂) | 402.40 | 20866-55-1 | Tyrosine phosphorylation studies |
Key Observations:
Nitro Position : The ortho-nitro group in this compound sterically hinders nucleophilic attack compared to para-nitro isomers (e.g., Boc-D-Asn-ONp), leading to slower reaction kinetics in peptide coupling .
Side-Chain Complexity : Boc-Asn(Trt)-OH incorporates a trityl (Trt) group on the asparagine side chain, increasing molecular weight (474.56 g/mol) and altering solubility .
Amino Acid Backbone: Boc-beta-alanine 4-nitrophenyl ester (β-Ala) lacks the α-amino acid structure, making it suitable for non-canonical peptide backbones .
Reactivity and Stability
- Ortho vs. Para-Nitro Esters : Para-nitro derivatives (e.g., Boc-D-Asn-ONp) exhibit higher reactivity due to better leaving group ability, whereas ortho-nitro esters are less prone to premature hydrolysis, offering controlled coupling .
- Storage Conditions: Boc-L-α-aminobutyric acid 4-nitrophenyl ester requires storage at 0°C , while this compound’s stability data suggest room-temperature storage in dry conditions is feasible.
Economic and Practical Considerations
Biological Activity
Boc-Asn-o-nitrophenyl ester (Boc-Asn-ONp) is a derivative of L-asparagine, recognized for its utility in peptide synthesis and its biological implications. This article explores its biological activity, synthesis methods, and applications in research and industry.
- Molecular Formula : C₁₅H₁₉N₃O₇
- Molecular Weight : 353.327 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Melting Point : 116-118 °C
- Boiling Point : 609.3 ± 55.0 °C at 760 mmHg
- Flash Point : 322.3 ± 31.5 °C
Boc-Asn-ONp functions as a primary carboxamide and a carbamate ester, with significant relevance in biochemical applications due to its reactive nitrophenyl group, which can be utilized in coupling reactions for peptide synthesis .
Synthesis and Applications
Boc-Asn-ONp is commonly synthesized through various methods, including:
- Liquid Phase Method : This method involves the coupling of Boc-Asn-ONp with other amino acids or peptides using activating agents such as dicyclohexylcarbodiimide (DCC) .
- Solid Phase Peptide Synthesis (SPPS) : Boc-Asn-ONp is employed as a building block in SPPS, where it serves as an active ester for the formation of peptide bonds .
Case Study: Peptide Synthesis
In a study reported by the Protein Research Foundation, Boc-Asn-ONp was used to synthesize peptides such as Boc-Asn-Gly-Ser-OMe. The synthesis involved coupling Boc-Asn-ONp with other amino acid derivatives, followed by deprotection steps to yield the desired peptide . The resulting peptides were characterized using NMR spectroscopy, revealing insights into their structural dynamics and interactions.
Biological Activity
The biological activity of Boc-Asn-ONp primarily revolves around its role in peptide synthesis and its potential effects on physiological processes:
- Ergogenic Effects : Amino acid derivatives like Boc-Asn have been shown to influence the secretion of anabolic hormones and improve physical performance during exercise . They may enhance mental performance under stress and reduce exercise-induced muscle damage.
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially serving as a substrate or inhibitor in biochemical pathways. For example, studies indicate that Boc-Asn derivatives can be hydrolyzed by esterases, which are crucial for metabolic processes .
Research Findings
Recent studies have highlighted several key findings regarding the biological implications of Boc-Asn-ONp:
Q & A
Q. What are the standard synthetic protocols for Boc-Asn-o-nitrophenyl ester, and how can reaction progress be monitored?
this compound is typically synthesized via carbodiimide-mediated coupling of Boc-protected L-asparagine (Boc-Asn-OH) with o-nitrophenol. Key steps include:
- Activation of Boc-Asn-OH using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF).
- Reaction with o-nitrophenol to form the activated ester.
- Progress monitoring via thin-layer chromatography (TLC) or HPLC to track nitro-phenolate release .
- Purification via silica gel column chromatography (ethyl acetate/hexane gradients) and characterization using H/C NMR and mass spectrometry .
Q. What storage conditions are recommended for this compound to ensure stability?
While specific stability data for this compound is limited, analogous nitrophenyl esters (e.g., 2-nitrophenyl-β-D-galactopyranoside) are stored at 0–6°C to prevent hydrolysis . For long-term stability, store under inert gas (argon/nitrogen) in airtight containers, shielded from light and moisture.
Advanced Research Questions
Q. How can experimental design methodologies optimize the synthesis of this compound?
Statistical approaches like the Taguchi method (orthogonal array design) can systematically evaluate critical parameters:
- Variables : Catalyst concentration, solvent polarity, temperature, and reaction time.
- Optimization : Use ANOVA to identify dominant factors (e.g., catalyst concentration contributed 77.58% to yield in methyl ester synthesis ).
- Validation : Confirm optimal conditions via triplicate experiments and cross-check purity via HPLC .
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies in NMR or mass spectra may arise from:
- Diastereomer formation : Check for epimerization during synthesis using chiral HPLC or polarimetry.
- Impurities : Repurify via recrystallization (e.g., methanol/water mixtures) or preparative HPLC.
- Dynamic effects : Use low-temperature H NMR or 2D techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies mitigate side reactions during this compound synthesis?
Common issues include:
- Hydrolysis : Use anhydrous solvents and avoid prolonged exposure to moisture.
- Undesired coupling : Pre-activate Boc-Asn-OH with HOBt (hydroxybenzotriazole) to suppress racemization.
- Byproducts : Monitor reaction temperature (<25°C) and employ scavengers (e.g., DMAP) to suppress nitrophenylate aggregation .
Methodological Guidance for Documentation
Q. How should experimental procedures for this compound synthesis be reported in publications?
Follow journal guidelines (e.g., Advanced Journal of Chemistry, Section B ):
- Synthesis : Detail solvents, coupling agents, molar ratios, and reaction times.
- Characterization : Report NMR shifts (δ ppm), HPLC retention times, and mass spectral data (m/z).
- Reproducibility : Include error margins for yields and purity metrics (e.g., ±2% HPLC area).
Q. What analytical techniques are critical for validating this compound purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
